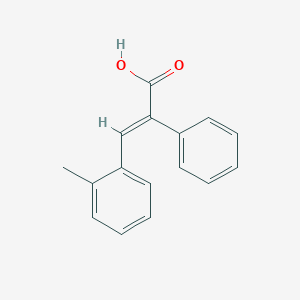
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CFPP has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.
作用机制
The exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood. However, it has been suggested that 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exert its biological effects by modulating various signaling pathways in cells. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to possess anticonvulsant activity by modulating the activity of ion channels in neurons.
实验室实验的优点和局限性
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine in lab experiments. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood, which could make it difficult to design experiments to elucidate its biological effects.
未来方向
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, which could provide insights into its biological effects. Finally, there is a need for more studies to evaluate the safety and toxicity of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, particularly in animal models.
合成方法
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 2-furoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine.
科学研究应用
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
属性
产品名称 |
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine |
|---|---|
分子式 |
C16H17ClN2O2 |
分子量 |
304.77 g/mol |
IUPAC 名称 |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
InChI 键 |
UTTLUPCTIOOPQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
规范 SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)


![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)